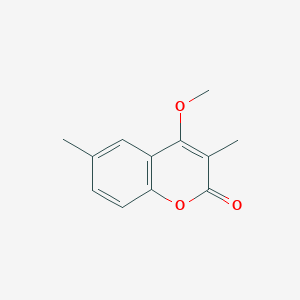

3,6-Dimethyl-4-methoxycoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dimethyl-4-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-4-methoxycoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting a phenol derivative with a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials are 3,6-dimethylphenol and ethyl acetoacetate. The reaction is usually conducted under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dimethyl-4-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Oxidation: Quinones

Reduction: Dihydrocoumarins

Substitution: Various substituted coumarins depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-4-methoxycoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.

Biology: It serves as a marker for studying enzyme activities and cellular processes.

Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.

Industry: It is used in the synthesis of dyes, perfumes, and as an additive in food and cosmetics.

Wirkmechanismus

The mechanism of action of 3,6-Dimethyl-4-methoxycoumarin involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Its fluorescence properties allow it to be used as a probe to study cellular processes and interactions. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- Umbelliferone (7-hydroxycoumarin)

- Aesculetin (6,7-dihydroxycoumarin)

- Herniarin (7-methoxycoumarin)

- Psoralen

- Imperatorin

Comparison: 3,6-Dimethyl-4-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike umbelliferone and aesculetin, which have hydroxyl groups, this compound has methoxy and methyl groups that influence its reactivity and interactions. This makes it particularly useful in applications requiring specific fluorescence properties and enzyme inhibition .

Biologische Aktivität

3,6-Dimethyl-4-methoxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C_12H_12O_3, features a coumarin backbone modified with two methyl groups at positions 3 and 6, and a methoxy group at position 4. This structural configuration is significant as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. Such inhibition can affect the pharmacokinetics of co-administered drugs.

- Fluorescence Properties : Its inherent fluorescence allows it to be utilized as a probe in cellular studies, aiding in the understanding of cellular processes and interactions.

Antioxidant Activity

Coumarins, including this compound, exhibit significant antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant efficacy is essential for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in vitro. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been reported to exhibit selective toxicity towards cancer cells while sparing normal cells .

Study on Enzyme Inhibition

A recent study highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The compound was tested alongside other coumarin derivatives to assess its potency. The results indicated a significant reduction in enzyme activity at micromolar concentrations.

Antioxidant and Anti-inflammatory Evaluation

In a controlled experiment involving RAW264.7 macrophages, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokine levels following lipopolysaccharide (LPS) stimulation. This study underscores its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

4-methoxy-3,6-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFYCNQPDAEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.